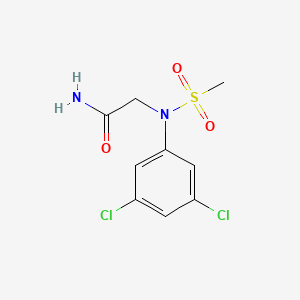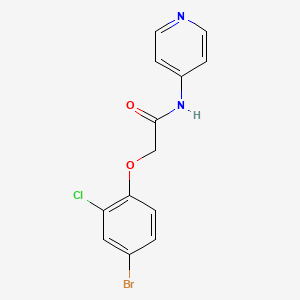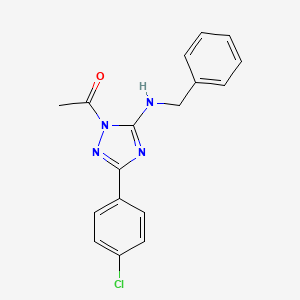
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea, also known as DMFU, is a chemical compound that belongs to the class of urea derivatives. DMFU has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to induce cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to reduce inflammation and improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea research. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as an anticancer agent. Studies could focus on optimizing the dosing and delivery of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea to maximize its effectiveness. In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a herbicide and fungicide. Studies could focus on developing more effective formulations of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea and investigating its potential environmental impacts. In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a polymerization inhibitor. Studies could focus on optimizing the conditions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibition and investigating its potential use in other monomers.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea can be synthesized through the reaction between 2-furylmethylamine and 3,4-dimethoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has shown promising results as an anticancer agent. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as an anti-inflammatory and anti-diabetic agent.
In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a herbicide. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as a fungicide.
In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a polymerization inhibitor. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the polymerization of various monomers, including styrene and vinyl acetate.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGMUCSUPSTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

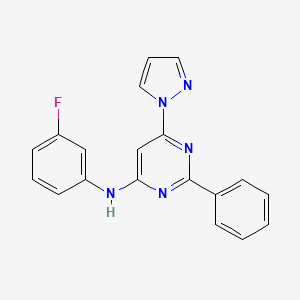
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
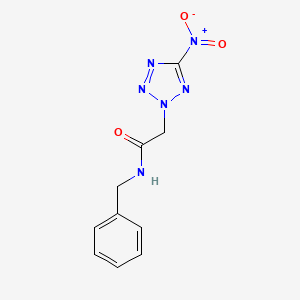
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
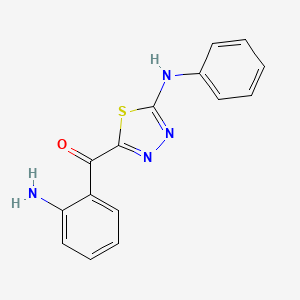
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
